Product packaging for methyl N'-nitrocarbamimidothioate(Cat. No.:CAS No. 2986-25-6)

methyl N'-nitrocarbamimidothioate

Cat. No.: B052908
CAS No.: 2986-25-6
M. Wt: 135.15 g/mol
InChI Key: FLZZNZJENFNFOJ-UHFFFAOYSA-N
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Description

methyl N'-nitrocarbamimidothioate is a chemical compound of interest in specialized organic synthesis and agricultural chemistry research. This product is provided as a high-purity reagent specifically for use in laboratory research settings. Key Research Applications: This compound serves as a key synthetic intermediate. Patents and scientific literature indicate its specific application in the multi-step synthesis of complex molecules, such as the neonicotinoid insecticide clothianidin . Researchers utilize it in condensation reactions to construct advanced molecular architectures, contributing to studies in novel crop protection agent development . Research Value: For scientists in agrochemical and synthetic chemistry fields, this compound provides a valuable building block for method development and exploring new chemical pathways. Its role underscores the importance of specialized intermediates in advancing synthetic efficiency and discovering new active compounds. Handling & Safety: Researchers should consult the Safety Data Sheet (SDS) prior to use. Handle with appropriate personal protective equipment (PPE) including gloves, safety goggles, and laboratory clothing. Use only in a chemical fume hood to ensure adequate ventilation . Intended Use & Regulatory Status: This product is labeled "For Research Use Only" (RUO). RUO products are exclusively tailored for laboratory research applications, such as basic research and pharmaceutical discovery . They are not intended for any diagnostic, therapeutic, or human use purposes. This product is not a drug and must not be used in any clinical or personal application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂H₅N₃O₂S B052908 methyl N'-nitrocarbamimidothioate CAS No. 2986-25-6

Properties

IUPAC Name

methyl N'-nitrocarbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N3O2S/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZZNZJENFNFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=N[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=N\[N+](=O)[O-])/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2986-25-6
Record name NSC47544
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47544
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies and Strategies for Methyl N Nitrocarbamimidothioate and Derivatives

Direct Synthesis Approaches

Direct synthesis approaches involve the introduction of the nitro group and the methylthio group onto a pre-existing guanidine (B92328) or carbamimidothioate framework. These methods are often favored for their straightforwardness and efficiency.

Nitration of Guanidine Precursors and Analogous Routes

The nitration of guanidine and its derivatives is a common method for the synthesis of nitroguanidines. This transformation is typically achieved using a nitrating agent such as nitric acid, often in the presence of a dehydrating agent like sulfuric acid. The resulting nitroguanidine (B56551) can then be further modified. For instance, a patent describes a method for preparing N,O-dimethyl-N-nitroisourea through amination, methylation, and subsequent nitration reactions. google.com In this process, methyl isocyanate undergoes an amination reaction with ammonia (B1221849), followed by methylation with methyl sulfate. google.com The resulting intermediate is then nitrated. google.com The use of sulfuric acid as both a catalyst and a solvent in the nitration step is noted to be cost-effective. google.com

Alkylation Reactions in N'-Nitrocarbamimidothioate Synthesis

Alkylation is a key step in attaching the methylthio group to the carbamimidothioate core. This can be achieved by reacting a suitable precursor with a methylating agent. For example, the reaction of dimethyl N-cyanodithioiminocarbonate with arylamine or alkylamine compounds in refluxing ethanol (B145695) yields methyl N-substituted-N′-cyanocarbamimidothioates in good yields. researchgate.net

Challenges in selective alkylation, such as overalkylation, can be addressed by using specific reagents and strategies. For instance, N-aminopyridinium salts have been introduced as ammonia surrogates to achieve self-limiting alkylation for the synthesis of secondary amines. nih.govchemrxiv.org This method involves the N-alkylation of the N-aminopyridinium salt, followed by in situ depyridylation, which prevents further alkylation. nih.gov

A mild and cost-effective approach for the reductive mono-N-alkylation of nitroarenes has been developed using acetic acid and zinc as the reducing system with a carbonyl compound as the alkyl source. nih.gov This one-pot reaction demonstrates high practicality in organic synthesis. nih.gov

N-Nitrosation and Subsequent Transformations for N-Nitro Compounds

The formation of N-nitroso compounds through N-nitrosation is a well-established method in organic synthesis. wikipedia.orgsci-hub.se This process typically involves the reaction of a secondary amine with a nitrosating agent, which is often generated from sodium nitrite (B80452) in an acidic medium. wikipedia.orglibretexts.org The resulting N-nitrosamine can, in some cases, be a precursor to N-nitro compounds, although this transformation is not always straightforward. The nitrosation reaction mechanism begins with the formation of the nitrosonium cation (NO+), a potent electrophile, from nitrous acid under acidic conditions. libretexts.org This cation is then attacked by the nucleophilic nitrogen of an amine to form the N-nitrosoamine. libretexts.org

The synthesis of N-nitroso compounds can also be achieved from various NH-containing substrates, including amides, ureas, and carbamates. sci-hub.se The choice of nitrosating agent is crucial and can include nitrosonium ions, nitrosyl halides, alkyl nitrites, dinitrogen trioxide, and dinitrogen tetraoxide. sci-hub.se

Precursor-Based Synthetic Pathways

An alternative to direct modification of a guanidine core is the construction of the N'-nitrocarbamimidothioate skeleton from smaller, functionalized precursors. This approach offers greater flexibility in introducing various substituents.

Utilization of Thioimidates and Carbamimidothioates as Building Blocks

Thioimidates and carbamimidothioates are versatile building blocks in organic synthesis. researchgate.netbookpi.org Carbamimidothioates can be synthesized by the reaction of Grignard reagents or heteroaryl lithium compounds with arylisothiocyanates, followed by treatment with methyl iodide. researchgate.net These intermediates can then be used to construct a variety of heterocyclic compounds. researchgate.netbookpi.org For example, the reaction of dimethyl N-cyanodithioiminocarbonate with amines leads to the formation of methyl N-substituted-N′-cyanocarbamimidothioates. researchgate.net

The following table showcases examples of carbamimidothioate synthesis:

ReactantsProductReaction ConditionsReference
Dimethyl N-cyanodithioiminocarbonate, Arylamine/AlkylamineMethyl N-substituted-N′-cyanocarbamimidothioateRefluxing ethanol researchgate.net
Grignard reagents/Heteroaryl lithium compounds, Arylisothiocyanates, Methyl iodideCarbimidothioatesNot specified researchgate.net

Cyclization Reactions in Heterocyclic Derivative Synthesis

The carbamimidothioate core can be a precursor for the synthesis of various nitrogen-containing heterocyclic compounds through cyclization reactions. nih.gov These reactions are of significant interest due to the prevalence of such heterocycles in biologically active molecules. nih.govresearchgate.net Cyanamides, for instance, are valuable intermediates that can undergo radical or non-radical pathways to form diverse heterocyclic frameworks. nih.gov

Intramolecular cyclization of organic azides is another powerful method for synthesizing N-heterocycles, often catalyzed by metal complexes. researchgate.net This approach allows for the construction of five, six, and seven-membered rings. researchgate.net

The following table provides examples of cyclization reactions for synthesizing heterocyclic compounds:

Starting MaterialProductReaction TypeCatalyst/ReagentsReference
CarbamimidothioatesImidazoles, 1,5-disubstituted tetrazolesCyclizationNot specified researchgate.netbookpi.org
Homopropargyl azidesPyrrolesIntramolecular cyclizationZinc chloride etherate researchgate.net
CyanamidesQuinazolines, Quinazolinones, γ-lactamsRadical or Non-radical cyclizationVaries nih.gov

Advanced Synthetic Strategies and Control

Advanced synthetic strategies are crucial for controlling the chemical architecture of methyl N'-nitrocarbamimidothioate derivatives, enabling the precise placement of functional groups and the establishment of desired stereochemistry.

Currently, there is a lack of specific, documented methods for the stereoselective synthesis of chiral derivatives of this compound in publicly available literature. However, general principles from related fields can be applied. For instance, the stereoselective synthesis of N-heterocycles often involves the use of chiral auxiliaries or catalysts to control the three-dimensional arrangement of atoms. alpenfalke.com Methodologies such as nitro-Mannich/lactamisation cascades have been developed for the direct stereoselective synthesis of highly decorated 5-nitropiperidin-2-ones, demonstrating the potential for controlling stereocenters in molecules containing a nitro group. patsnap.com

Regioselectivity, the control of the position of chemical bond formation, is a critical factor in the synthesis of substituted this compound derivatives. The regioselective alkylation of related nitrogen-containing heterocycles, such as guanine (B1146940) derivatives, has been achieved by employing protecting groups to direct the reaction to a specific nitrogen atom. alpenfalke.com For example, the use of a 4-nitrobenzyl group at the N7 position of guanine derivatives has been shown to direct alkylation to the N9 position. alpenfalke.com Similar strategies could potentially be adapted for the regioselective functionalization of the this compound scaffold. Transition metal-free methods have also been developed for the highly regioselective formation of C-C and C-N bonds in the synthesis of 6-nitroindole (B147325) derivatives from enaminones and nitroaromatic compounds. acs.org

The transition from laboratory-scale synthesis to gram-scale and industrial production necessitates robust and optimized processes. While specific gram-scale synthesis protocols for this compound are not widely published, the manufacturing processes for the parent compound, nitroguanidine, provide valuable insights into large-scale production considerations. alpenfalke.comalpenfalke.com

Industrial production of nitroguanidine often involves a two-stage process: the dehydration of a guanidine salt, such as guanidine nitrate (B79036), with a strong acid like concentrated nitric or sulfuric acid, followed by controlled precipitation and hydrolysis. alpenfalke.comalpenfalke.com Optimization of these processes focuses on factors like reaction temperature, acid concentration, and reaction time to maximize yield and purity while ensuring safety and cost-effectiveness. google.com For instance, an improved process for nitroguanidine production involves reacting guanidine nitrate in concentrated nitric acid at temperatures between 30-65 °C for 10 minutes to 3 hours, which represents a significant reduction in reaction time compared to older methods. google.com

A study on the synthesis of the related compound, propyl nitroguanidine (PrNQ), detailed the optimization of reaction conditions for a large laboratory-scale production in an 18 L reactor, achieving a 56% yield with 99.9% purity. imemg.org The optimization focused on solvent content, temperature, reagent ratios, and quench conditions. imemg.org

Furthermore, research into the continuous flow synthesis of N,O-dimethyl-N'-nitroisourea, a structurally similar compound, highlights modern approaches to process optimization. google.com In this study, both machine learning-based Bayesian optimization and traditional kinetic modeling were used to optimize the synthesis. Both methods identified similar optimal conditions, achieving an approximate yield of 83%. The Bayesian optimization, however, reached these conditions in only 20 experiments, demonstrating a more efficient optimization pathway. google.com

The table below summarizes the optimized conditions found for the synthesis of N,O-dimethyl-N'-nitroisourea, which could serve as a starting point for the optimization of this compound synthesis.

ParameterOptimized Value
Initial Reactant Concentration0.2 mol/L
Reaction Temperature40 °C
Molar Ratio of Reactants5:1
Residence Time240 minutes
Approximate Yield ~83%

This data is based on the optimization of N,O-dimethyl-N'-nitroisourea synthesis and is presented as a potential model for this compound process optimization. google.com

These examples underscore the importance of systematic process development, including the use of modern techniques like continuous flow chemistry and machine learning, to enable the efficient and scalable production of this compound and its derivatives.

Mechanistic Investigations of Chemical Transformations of Methyl N Nitrocarbamimidothioate

Hydrolytic Degradation Mechanisms

Hydrolysis is a key process in the degradation of methyl N'-nitrocarbamimidothioate in aqueous environments. The rate and products of hydrolysis are highly dependent on the pH of the solution.

Acid-Catalyzed Hydrolysis Pathways

Under acidic conditions, the hydrolysis of compounds with a similar nitroguanidine (B56551) moiety, such as thiamethoxam (B1682794), has been studied. tandfonline.comnih.gov The degradation in acidic buffers generally follows first-order reaction kinetics. tandfonline.comnih.gov For instance, the hydrolysis of thiamethoxam is faster in acidic solutions compared to neutral ones, with a reported half-life of 13.9 days at pH 4. tandfonline.com

The proposed mechanism for acid-catalyzed hydrolysis involves the protonation of the nitroguanidine group, which facilitates nucleophilic attack by water. This can lead to the cleavage of the molecule. For thiamethoxam, under harsh acidic conditions (concentrated HCl at elevated temperatures), the molecule degrades to form clothianidin, which is also a neonicotinoid insecticide. researchgate.net This suggests that the thiazolyl ring and the attached methyl group can be cleaved off under strong acid catalysis.

A plausible pathway for this compound under acidic conditions would involve the protonation of the nitrogen atom in the nitroimino group, followed by the addition of a water molecule. This would lead to the formation of an unstable intermediate that could subsequently break down, yielding urea (B33335) derivatives and other smaller molecules. jfda-online.com

Base-Promoted Hydrolysis Pathways

The hydrolysis of this compound is significantly accelerated under alkaline conditions. Studies on the related compound thiamethoxam show that it readily hydrolyzes in alkaline buffers, with the degradation rate being much faster than in acidic or neutral media. tandfonline.comnih.gov The half-life of thiamethoxam at pH 9.2 is reported to be as short as 2.1 days. tandfonline.com The degradation follows first-order kinetics. tandfonline.comnih.gov

Under base-promoted hydrolysis, the nitroguanidine moiety is the primary site of attack. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbon atom of the nitroguanidine group. This leads to the formation of a tetrahedral intermediate, which can then undergo cleavage. For thiamethoxam, alkaline hydrolysis leads to different degradation products than those observed under acidic conditions. tandfonline.com One of the major pathways involves the cleavage of the oxadiazine ring in thiamethoxam. researchgate.net

For this compound, a similar mechanism would be expected, leading to the formation of N-methyl-N'-nitroguanidine and other degradation products resulting from the cleavage of the molecule. jfda-online.comnih.gov

Neutral Hydrolysis Pathways

Under neutral pH conditions, the hydrolysis of this compound is comparatively slow. Thiamethoxam, a related compound, is relatively stable in neutral buffer solutions, with a half-life of 29.2 days at pH 7. tandfonline.com The degradation still follows first-order reaction kinetics. tandfonline.comnih.gov

In neutral water, the hydrolysis proceeds without the catalytic effect of protons or hydroxide ions. The mechanism likely involves the direct nucleophilic attack of water molecules on the electrophilic centers of the molecule, primarily the carbon of the nitroguanidine group. However, the rate of this uncatalyzed reaction is significantly lower than the acid- or base-promoted pathways. The stability of clothianidin to hydrolysis is noted, suggesting that this pathway is not a primary degradation route under typical environmental conditions. nih.govepa.gov

Table 1: Hydrolysis Half-lives of Thiamethoxam at Different pH Values

pH Half-life (days) Reference
4 13.9 tandfonline.com
7 29.2 tandfonline.com
9.2 2.1 tandfonline.com

This table is interactive. Click on the headers to sort the data.

Photolytic Decomposition Pathways

Photolysis, or degradation by light, is another significant pathway for the transformation of this compound, particularly in surface waters and on soil surfaces.

Photoreaction Products and Intermediate Characterization

The photolytic degradation of structurally similar neonicotinoids, such as clothianidin and thiamethoxam, has been shown to produce a variety of photoproducts. The photolysis of clothianidin in aqueous solution has been found to yield several degradation products. tandfonline.comresearchgate.net One of the key findings is that clothianidin is a photodegradation product of thiamethoxam, indicating a common pathway involving the modification of the side chain. nih.govnih.gov

For clothianidin, photodegradation can involve several mechanisms, including denitration (removal of the nitro group), nucleophilic substitution, rearrangement, and ring-opening and closing reactions. tandfonline.commdpi.com A study identified eight different photoproducts of clothianidin, indicating a complex degradation pathway. tandfonline.com The primary degradation pathways for clothianidin photolysis are denitration, hydroxylation, and dechlorination. mdpi.com

Aqueous photolysis of thiamethoxam has been shown to produce volatile compounds such as carbonyl sulfide (B99878) and isocyanic acid. epa.gov Non-volatile products identified include thiamethoxam urea and other compounds resulting from the cleavage and rearrangement of the parent molecule. researchgate.netnih.gov

Table 2: Identified Photodegradation Products of Clothianidin and Thiamethoxam

Parent Compound Photodegradation Product Reference
Thiamethoxam Clothianidin nih.govnih.gov
Clothianidin N-(2-chlorothiazol-5-ylmethyl)-N'-methylurea (TZMU) jfda-online.com
Clothianidin N-(2-chlorothiazol-5-ylmethyl)-N'-methylguanidine (TMG) jfda-online.com
Thiamethoxam Thiamethoxam urea researchgate.net
Thiamethoxam Carbonyl sulfide epa.gov
Thiamethoxam Isocyanic acid epa.gov

This table is interactive. Click on the headers to sort the data.

Influence of Irradiance and Environmental Factors on Photolysis

The rate of photolysis is directly influenced by the intensity and wavelength of the light source. Studies on clothianidin have shown that its photodegradation follows first-order kinetics, with a half-life of about 3.6 hours under a Xenon lamp, which simulates sunlight. tandfonline.com The maximum absorption band for clothianidin is at 266.9 nm, within the UV spectrum. tandfonline.com The degradation of both clothianidin and thiamethoxam is significantly faster when directly exposed to sunlight on a solid surface compared to in soil. nih.gov UVB radiation plays a key role in the photodegradation of these compounds. nih.gov

Biotransformation Processes

The biotransformation of compounds structurally similar to this compound, such as the insecticide clothianidin, is primarily driven by microbial metabolism in the environment. The transformation pathways and rates are significantly influenced by the presence or absence of oxygen.

Under aerobic conditions, the degradation of the core structure of this compound proceeds through two principal pathways. nih.gov One significant mechanism is the N-demethylation of the molecule. nih.gov This process involves the removal of a methyl group from the nitrogen atom. Another major aerobic degradation pathway is the cleavage of the nitroguanidine moiety. nih.gov This results in the formation of smaller molecules, including methyl nitroguanidine. nih.gov The degradation of clothianidin has been observed in various microorganisms, including the bacterium Pseudomonas stutzeri and the white-rot fungus Phanerochaete sordida. nih.gov

In the absence of oxygen, the biotransformation of the this compound structure occurs more rapidly than in aerobic environments. While detailed anaerobic pathways for this specific compound are not extensively documented, studies on the related compound clothianidin show a significantly faster degradation rate under anaerobic conditions. bohrium.com For instance, the half-life of clothianidin in anaerobic aquatic environments is approximately 27 days. dtic.mil The degradation process under these conditions is also primarily microbial.

Several biotransformation products have been identified from the degradation of clothianidin, which shares the core structure of this compound. These products provide insight into the metabolic fate of the parent compound. The primary metabolic pathways include N-demethylation and nitro-reduction. nih.gov

Biotransformation Product Identification Source
Desmethyl-clothianidinZebrafish metabolism study nih.gov
Clothianidin ureaZebrafish metabolism study nih.gov
N-(2-chlorothiazol-5-ylmethyl)-N′-nitroguanidineAerobic soil degradation nih.gov
Methyl nitroguanidineAerobic degradation by Pseudomonas stutzeri nih.gov
2-chloro-5-methyl thiazole (B1198619)Aerobic degradation by Pseudomonas stutzeri nih.gov
Methyl 3-[thiazole-yl] methyl guanidine (B92328)Aerobic degradation by Pseudomonas stutzeri nih.gov

Reaction Kinetics and Rate Determinations

The kinetics of the degradation of the this compound structure, as inferred from studies on clothianidin, follow pseudo-first-order kinetics. The rate of degradation is highly dependent on environmental conditions such as the presence of oxygen, temperature, and the microbial population.

Condition Half-life (DT50) Rate Constant (k) Reference
Aerobic Soil148 to 1155 days- researchgate.net
Anaerobic Aquatic27 days- mdpi.com
Anaerobic, 25°C28.3 days-2.45 × 10⁻² day⁻¹ researchgate.net
Anaerobic, 35°C9.7 days-7.16 × 10⁻² day⁻¹ researchgate.net
Aqueous Photolysis (Deionized Water)14.7 equivalent days0.0167 min⁻¹
Aqueous Photolysis (River Water)16.6 equivalent days0.0146 min⁻¹
Aqueous Photolysis (Rice Field Water)18.0 equivalent days0.0158 min⁻¹

Proposed Reaction Mechanisms for Derivative Formation

The formation of various degradation products from this compound and related compounds involves complex reaction mechanisms.

Currently, there is no scientific literature available from the conducted searches that specifically proposes or provides evidence for the involvement of free carbene or zwitterionic intermediates in the chemical or biological degradation of this compound or the closely related insecticide clothianidin. The documented degradation pathways primarily involve reactions such as N-demethylation, nitro-reduction, hydroxylation, and cleavage of the molecular backbone. nih.govnih.govmdpi.com

Nucleophilic Addition and Rearrangement Processes

The structure of this compound, featuring a C=N double bond conjugated with a nitro group, makes it a potential substrate for nucleophilic attack. The carbon atom of the carbamimidothioate core is expected to be electrophilic due to the strong electron-withdrawing effect of the nitro group, which is relayed through the nitrogen atom.

Nucleophilic Addition:

Nucleophiles can add across the C=N double bond. The initial step would involve the attack of a nucleophile on the electrophilic carbon atom, leading to a tetrahedral intermediate. The subsequent protonation of the nitrogen atom would yield the final addition product. The general mechanism can be illustrated as follows:

Step Description Intermediate/Product
1Nucleophilic attack on the electrophilic carbon of the C=N bond.Tetrahedral intermediate with a negative charge on the nitrogen.
2Protonation of the nitrogen anion by a proton source (e.g., solvent).Stable nucleophilic addition product.

The nature of the nucleophile will significantly influence the outcome of the reaction. Soft nucleophiles may preferentially attack the sulfur atom, leading to other reaction pathways, while hard nucleophiles are more likely to attack the carbon center.

Rearrangement Processes:

Rearrangements involving electron-deficient nitrogen atoms are well-documented in organic chemistry. libretexts.orgyoutube.comslideshare.net In the context of this compound, rearrangement could be initiated by the loss of a leaving group or by protonation, leading to an electron-deficient nitrogen species.

One plausible rearrangement could be analogous to the Beckmann rearrangement, where an oxime is converted to an amide. libretexts.orgyoutube.com While not a direct analogue, the N-nitro functionality could potentially undergo rearrangement under specific conditions, such as in the presence of a strong acid. This could involve the migration of the methylthio group or the amino group to an electron-deficient nitrogen atom, although such a rearrangement is speculative without direct experimental evidence.

Another possibility is a rearrangement initiated by the loss of the nitro group. However, the N-NO2 bond is generally strong, and such a process would likely require harsh conditions or specific reagents.

Addition-Elimination Reaction Models

Addition-elimination reactions are a common pathway for compounds containing a carbon-heteroatom double bond activated by an electron-withdrawing group. libretexts.org For this compound, this mechanism would involve the initial nucleophilic addition to the C=N bond, followed by the elimination of a leaving group. The methylthio group (-SCH3) is a potential leaving group.

The general model for an addition-elimination reaction is as follows:

Step Description Intermediate/Product
1Nucleophilic addition to the electrophilic carbon atom.Tetrahedral intermediate.
2Elimination of the methylthio leaving group.Substituted N'-nitroguanidine derivative.

This pathway would lead to the substitution of the methylthio group with the incoming nucleophile. The facility of this reaction would depend on the nucleophilicity of the attacking species and the stability of the tetrahedral intermediate.

For instance, the reaction with primary or secondary amines could proceed via an addition-elimination mechanism to yield substituted nitroguanidines. wikipedia.org This type of transformation is valuable in the synthesis of various biologically active compounds and energetic materials.

Below is a table summarizing the key aspects of the proposed mechanistic pathways:

Reaction Type Key Features Plausible Reactants Potential Products
Nucleophilic Addition Attack at the electrophilic C=N carbon.Hard nucleophiles (e.g., organometallics, alkoxides).Substituted N-nitrocarbamimidothioates.
Rearrangement Migration of a group to an electron-deficient nitrogen.Strong acids, specific catalysts.Isomeric structures, potentially amides (speculative).
Addition-Elimination Nucleophilic attack followed by loss of a leaving group (-SCH3).Amines, alcohols, thiols.Substituted N'-nitroguanidines.

It is important to note that these proposed mechanisms are based on the established reactivity of analogous functional groups and compounds. mdpi.commdpi.comnih.gov Detailed experimental and computational studies are required to fully elucidate the specific reaction pathways and intermediates involved in the chemical transformations of this compound.

Advanced Analytical Characterization of Methyl N Nitrocarbamimidothioate and Its Transformation Products

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of methyl N'-nitrocarbamimidothioate, offering insights into its electronic structure, functional groups, and dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Tautomerism and Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR are fundamental for confirming the molecular skeleton and investigating tautomeric equilibria. nih.gov The molecule can exist in different tautomeric forms, primarily the nitroimine and nitroamine forms, and their presence can be studied by NMR. researchgate.netnih.gov The equilibrium between these forms may be influenced by factors such as solvent polarity and temperature, which can lead to either averaged signals or distinct sets of peaks for each tautomer. encyclopedia.pub

¹H NMR: The proton NMR spectrum would provide key information. The S-methyl (S-CH₃) protons would likely appear as a singlet, while the N-H protons would also produce singlets, though their chemical shifts could be broad and variable depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the S-methyl carbon and the central carbon of the carbamimidothioate core. The chemical shift of the central carbon would be particularly sensitive to the tautomeric form present. nih.gov

Theoretical calculations of chemical shifts and coupling constants can be compared with experimental data to provide a more detailed understanding of the predominant tautomeric forms in solution. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Signals for this compound This table is predictive and based on general principles of NMR spectroscopy.

NucleusFunctional GroupPredicted Chemical Shift (ppm)MultiplicityNotes
¹HS-CH₃2.0 - 2.5SingletPosition influenced by the thioether linkage.
¹HN-H5.0 - 8.0Broad SingletChemical shift is highly dependent on solvent, temperature, and tautomeric form.
¹³CS-CH₃15 - 25Quartet (in ¹³C DEPT)Typical range for a methyl group attached to sulfur.
¹³CC=N150 - 170SingletThe central carbon's shift is sensitive to the electronic environment and tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Photolytic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds containing chromophores. pnrjournal.com The nitroguanidine (B56551) moiety within this compound contains π-electrons and heteroatoms with non-bonding electrons, which are expected to absorb UV radiation.

For quantitative analysis, Beer's Law is applied, which states a direct linear relationship between the absorbance of a solution and the concentration of the analyte. repligen.com A calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). This allows for the accurate determination of the compound's concentration in unknown samples. nih.gov

UV-Vis spectroscopy is also a valuable tool for studying the photolytic degradation of this compound. By exposing a solution of the compound to UV light and recording spectra at regular intervals, the disappearance of the parent compound and the appearance of degradation products can be monitored. This provides kinetic data on the rate of photolysis and insights into the stability of the molecule under UV irradiation. nih.gov

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. youtube.com The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. libretexts.org

Key functional groups and their expected IR absorption regions include:

N-H Stretch: The presence of N-H bonds would give rise to absorption bands, typically in the range of 3300-3500 cm⁻¹.

C-H Stretch: The S-methyl group would show C-H stretching vibrations, usually just below 3000 cm⁻¹. libretexts.org

C=N Stretch: The carbon-nitrogen double bond of the imine group would have a characteristic stretching vibration in the 1640-1690 cm⁻¹ region.

NO₂ Stretch: The nitro group (NO₂) is a strong IR absorber and exhibits two distinct, strong stretching bands: an asymmetric stretch typically around 1500-1570 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹. spectroscopyonline.com

These characteristic peaks provide a molecular "fingerprint," allowing for structural confirmation and the identification of potential transformation products by observing the appearance or disappearance of specific functional group bands. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound This table is predictive and based on established group frequencies.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-HStretch3300 - 3500Medium-Strong
C-H (in S-CH₃)Stretch2850 - 3000Medium
C=NStretch1640 - 1690Medium-Variable
NO₂Asymmetric Stretch1500 - 1570Strong
NO₂Symmetric Stretch1330 - 1370Strong

Chromatographic Separation and Quantification Methods

Chromatographic techniques are paramount for separating this compound from complex matrices and for its precise quantification, often at trace levels.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse method for the separation and quantification of non-volatile and thermally sensitive compounds like N-methylcarbamates. epa.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. nih.gov

In a typical RP-HPLC method for this compound, a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, is used with a polar mobile phase. epa.gov The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the proportion of the organic modifier is increased over time, is commonly employed to ensure efficient separation from impurities and transformation products. Detection is typically achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance.

Table 3: Typical Reversed-Phase HPLC Method Parameters

ParameterTypical SettingPurpose
Column C18 (e.g., 4.6 x 150 mm, 3-5 µm)Non-polar stationary phase for retaining the analyte.
Mobile Phase A Water (often with 0.1% formic acid)The polar component of the mobile phase.
Mobile Phase B Acetonitrile or MethanolThe organic modifier to elute the analyte.
Flow Rate 0.8 - 1.2 mL/minControls the speed of the separation.
Column Temp. 25 - 40 °CAffects retention time and peak shape.
Injection Volume 5 - 20 µLThe amount of sample introduced into the system.
Detector UV-Vis Diode Array Detector (DAD)Monitors absorbance, allowing for quantification.

Ultrafast Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, especially at trace levels or in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.gov This technique couples the powerful separation capabilities of HPLC (or UHPLC for faster analysis) with the definitive identification and quantification power of tandem mass spectrometry. nih.gov

The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. youtube.com In this mode, the first quadrupole (Q1) is set to select the protonated molecular ion ([M+H]⁺) of this compound, which is known as the precursor ion. This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor for one or more specific, characteristic fragment ions, known as product ions. mdpi.com This process provides exceptional selectivity, as it is highly unlikely that an interfering compound will have the same retention time, the same precursor ion mass, and the same product ion mass. researchgate.netthermofisher.com

Table 4: Illustrative LC-MS/MS MRM Parameters for Analysis This table is illustrative; precursor/product ions would need to be determined experimentally.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound[M+H]⁺Fragment 1Positive ESI/APCI
This compound[M+H]⁺Fragment 2Positive ESI/APCI
Potential Transformation Product[M+H]⁺Fragment 3Positive ESI/APCI

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) is a highly effective, simple, and rapid analytical technique used for the qualitative assessment of this compound and its transformation products. nih.gov Its primary applications in this context include monitoring the progress of synthesis or degradation reactions, assessing the purity of the final product, and identifying the presence of byproducts or impurities. analyticaltoxicology.com The principle of TLC relies on the differential partitioning of compounds between a stationary phase, typically a thin layer of silica gel (SiO₂) coated on a plate, and a liquid mobile phase that moves up the plate via capillary action. nih.gov

In a typical analysis, a solution of the sample containing this compound is applied as a small spot near the bottom of the TLC plate. The plate is then placed in a sealed chamber containing a suitable mobile phase, often a mixture of non-polar and polar solvents. As the solvent front ascends the plate, components of the sample are separated based on their affinity for the stationary phase versus their solubility in the mobile phase.

The separation is quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Less polar compounds travel further up the plate, resulting in a higher Rf value, while more polar compounds interact more strongly with the silica gel and have lower Rf values. This compound and its potential transformation products, which would possess different polarities, will therefore appear as distinct spots on the developed plate. Visualization is commonly achieved by exposing the dried plate to ultraviolet (UV) light, under which compounds with a chromophore will appear as dark spots. nih.gov

The table below illustrates hypothetical TLC data for the qualitative analysis of a reaction mixture.

Table 1: Hypothetical TLC Data for this compound and Related Compounds Stationary Phase: Silica Gel 60 F₂₅₄ | Mobile Phase: Ethyl Acetate (B1210297)/Hexane (1:2 v/v)

Compound Description Polarity Expected Rf Value
This compound Parent Compound Moderate 0.50
N'-nitro-S-methylisothiourea Potential Precursor Higher 0.35

Other Advanced Characterization Approaches

Beyond chromatographic methods, several advanced spectroscopic and diffraction techniques are essential for the unambiguous identification and detailed structural characterization of this compound.

Mass Spectrometry for Product Identification

Mass Spectrometry (MS) is an indispensable tool for confirming the identity and elucidating the structure of this compound and its transformation products. It provides precise information about the molecular weight and elemental composition of a compound and offers insights into its structure through fragmentation analysis. osti.gov In a typical electron ionization (EI) mass spectrum, a molecule is ionized, resulting in a molecular ion (M⁺) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

For this compound, the molecular ion peak would be expected at its corresponding molecular weight. Furthermore, the molecule would undergo predictable fragmentation, breaking at its weakest bonds to form stable ions. Analysis of these fragment ions provides a structural fingerprint. For instance, common fragmentation pathways for related N-nitroso compounds often involve the loss of the nitro group (NO₂). osti.gov High-resolution mass spectrometry (HRMS) can further enhance identification by providing the exact mass of the ions with high accuracy (typically <5 ppm), which allows for the determination of the precise elemental formula of the parent compound and its fragments. nih.gov

The table below details the expected key ions in the mass spectrum of this compound.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

Ion Formula Description Predicted m/z
[M]⁺ C₂H₅N₃O₂S Molecular Ion 135.01
[M - NO₂]⁺ C₂H₅N₂S Loss of nitro group 89.02
[M - SCH₃]⁺ CH₂N₃O₂ Loss of methylthio group 88.01
[NO₂]⁺ NO₂ Nitro group fragment 46.00

X-ray Determination for Molecular Geometry

Single-crystal X-ray diffraction is the most powerful method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of atoms within the molecule and its conformation in the solid state.

To perform this analysis, a suitable single crystal of this compound must be grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the atoms can be determined. researchgate.net The structural solution provides definitive proof of connectivity and stereochemistry. The quality of the structure is indicated by parameters such as the R-value, which represents the agreement between the calculated and observed diffraction data. researchgate.net

The crystallographic data not only confirms the molecular structure but also provides insight into intermolecular interactions, such as hydrogen bonding, which dictate how the molecules are packed in the crystal lattice. researchgate.net

Table 3: Representative Crystallographic Data for an Organic Nitro Compound Data modeled after a similar molecular structure analysis. researchgate.net

Parameter Value
Compound Name This compound
Empirical Formula C₂H₅N₃O₂S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.1041
b (Å) 7.7519
c (Å) 14.7974
α (°) 90
β (°) 97.088
γ (°) 90
Volume (ų) 580.91

Computational Chemistry and Theoretical Studies of Methyl N Nitrocarbamimidothioate

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and its vibrational modes.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For methyl N'-nitrocarbamimidothioate, this would involve determining bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. Conformational analysis would further explore other stable or low-energy rotational isomers (conformers) and the energy barriers between them. This information is critical for understanding how the molecule might interact with its environment.

Vibrational Frequency Calculations and Spectral Prediction

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results can be used to simulate the infrared (IR) and Raman spectra of the molecule. This theoretical spectrum can then be compared with experimental spectra to confirm the structure of the synthesized compound and to assign specific vibrational modes to the observed spectral bands.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity and physical properties.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap) and Chemical Stability Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability. A larger gap generally implies higher stability and lower chemical reactivity.

Charge Density Distribution Studies

Charge density distribution analysis provides a detailed picture of how electrons are distributed within a molecule. This can be visualized through molecular electrostatic potential (MEP) maps, which show regions of positive and negative electrostatic potential on the molecule's surface. These maps are invaluable for predicting sites of nucleophilic and electrophilic attack and for understanding non-covalent interactions such as hydrogen bonding.

Theoretical Exploration of Tautomerism and Isomerization

This compound has the potential to exist in different tautomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. For this compound, tautomerism could involve the migration of a proton between the nitrogen and sulfur atoms, leading to different structural isomers. Theoretical calculations can be used to determine the relative energies of these tautomers and the activation energies for their interconversion. This information is crucial for understanding which tautomer is likely to be predominant under different conditions and how this might affect the compound's chemical behavior.

While the framework for a detailed computational analysis of this compound is clear, the absence of specific studies means that the data required to populate these sections is not available. The scientific community has yet to publish research detailing the optimized geometry, vibrational spectra, electronic properties, or tautomeric possibilities of this particular molecule. Such a study would be a valuable contribution to the field of theoretical and computational chemistry, providing fundamental insights into the nature of this interesting compound.

Characterization of Tautomeric Equilibria in Solution and Gas Phase

Tautomerism, the interconversion of structural isomers, is a key aspect of the chemical behavior of many molecules containing functional groups capable of proton migration. For this compound, several tautomeric forms can be postulated, involving the nitro group and the imidothioate backbone. Computational studies, typically employing Density Functional Theory (DFT) or other high-level ab initio methods, are essential for determining the relative energies and, consequently, the equilibrium populations of these tautomers in both the gas phase and in various solvents. Such studies would provide fundamental insights into which tautomeric form is most stable and likely to be observed experimentally. Regrettably, no such specific data has been published for this compound.

Proton Transfer Dynamics and Energy Landscapes

The movement of protons is fundamental to many chemical and biological processes. Theoretical chemistry allows for the detailed mapping of the potential energy surface associated with intramolecular and intermolecular proton transfers. By calculating the energy barriers for these transfers, chemists can understand the kinetics of tautomerization and other acid-base reactions. For this compound, this would involve identifying the transition states for proton movement between the nitrogen and oxygen atoms of the nitro group and the nitrogen atoms of the carbamimidothioate core. The absence of such studies means that the energy landscapes governing these dynamic processes remain unexplored.

Prediction of Reaction Pathways and Transition States

Computational modeling is instrumental in predicting the likely pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that govern reaction rates. For this compound, this could involve studying its decomposition, hydrolysis, or reactions with other molecules. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction mechanism can be proposed. Without dedicated computational research, the reactivity of this compound from a theoretical standpoint is purely speculative.

Solvent Effects in Theoretical Modeling

The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. Theoretical models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. These models can reveal how the polarity of the solvent affects tautomeric equilibria, the heights of proton transfer barriers, and the energetics of reaction pathways. For instance, a polar solvent might stabilize a more polar tautomer or a charge-separated transition state. The lack of published computational work on this compound means that the impact of different solvent environments on its chemical properties has not been theoretically quantified.

Chemical Reactivity and Transformation Pathways of Methyl N Nitrocarbamimidothioate

Reactivity with Key Organic and Inorganic Reagents

The presence of both nucleophilic (amino group) and electrophilic (central carbon) centers, along with the reducible nitro group, allows methyl N'-nitrocarbamimidothioate to participate in a variety of chemical transformations.

The primary site for nucleophilic attack on this compound is the central carbon atom of the isothiourea moiety. This carbon is electrophilic due to the electron-withdrawing effect of the adjacent nitrimine group and the capacity of the methylthio group (-SCH3) to serve as a leaving group. Reactions with nucleophiles, such as amines, are believed to proceed through an addition-elimination mechanism. at.ua In this pathway, the nucleophile adds to the central carbon, forming a tetrahedral intermediate, which then eliminates the methylthio group to yield the substituted product.

Conversely, the compound can exhibit electrophilic characteristics. In the presence of strong acids like concentrated sulfuric acid, nitroguanidine (B56551) derivatives can act as nitrating agents for aromatic compounds. uri.eduuri.edu This reaction proceeds through the formation of the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. uri.edumasterorganicchemistry.com The amino group of the core can also react with electrophiles. For instance, reactions with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) are characteristic for amines. Depending on the substitution, this can lead to the formation of diazonium salts or N-nitrosamines. youtube.comyoutube.comyoutube.com

A summary of the compound's dual reactivity is presented below.

Reaction TypeReactantReactive Site on SubstrateGeneral ProductMechanism Detail
Nucleophilic SubstitutionAmines (R-NH₂)Central CarbonSubstituted NitroguanidineAddition-Elimination
Electrophilic Aromatic SubstitutionAromatic Compounds (e.g., Benzene) + H₂SO₄Nitro Group (forms NO₂⁺)Nitroaromatic CompoundFormation of Nitronium Ion
Reaction with Nitrous AcidHNO₂ (NaNO₂ + HCl)Amino GroupDiazonium Salt / N-NitrosamineFormation of Nitrosonium Ion (NO⁺)

The nitro group (-NO₂) is the primary site for oxidative and reductive transformations. The reduction of nitro groups is a well-established chemical transformation that can lead to various products depending on the reducing agent and reaction conditions.

Common reductive pathways for nitro compounds include:

Reduction to Amines: This can be achieved through catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C), or by using metals in acidic media, such as iron in acetic acid. wikipedia.org

Reduction to Hydroxylamines: Milder reducing agents or specific conditions can selectively reduce the nitro group to a hydroxylamine (B1172632) (-NHOH). Reagents like zinc dust in aqueous ammonium (B1175870) chloride are effective for this transformation. wikipedia.org Enzymatic reduction is also a known pathway; for example, the nitroguanidine moiety in insecticides like imidacloprid (B1192907) can be reduced by enzymes such as aldehyde oxidase. nih.gov

Reduction to Oximes: Treatment with metal salts like tin(II) chloride can yield oximes. wikipedia.org

The following table summarizes common reagents for the reduction of nitro groups.

ProductReagent(s)Reaction Type
Amine (R-NH₂)H₂/Raney Ni; Fe/CH₃COOH; Samarium diiodideFull Reduction
Hydroxylamine (R-NHOH)Zn/NH₄Cl; Diborane; Rh/C + HydrazinePartial Reduction
OximeSnCl₂; CrCl₂Partial Reduction

Information regarding the specific oxidative transformations of this compound is less documented. Generally, the sulfur atom could be susceptible to oxidation to form sulfoxides or sulfones, though this would compete with potential reactions at the nitrogen centers.

Influence of Substituents on Reactivity and Stability

The reactivity and stability of the this compound framework are significantly influenced by the nature of substituents. Analogous to other chemical systems, electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, affecting reaction rates and pathways.

For instance, in the hydrolysis of N-methyl-N-nitrobenzamides, a related class of compounds, the substituent on the aromatic ring dictates the reaction mechanism. rsc.org Electron-donating groups favor a pathway where water attacks the carbonyl carbon (an AAc2 mechanism), while strong electron-withdrawing groups can promote a mechanism involving the cleavage of the amide C-N bond to form a more stable acyl cation (an AAc1 mechanism). rsc.org

For this compound, modifications would likely have the following effects:

S-Alkyl Group: Changing the S-methyl group to a larger alkyl group could sterically hinder the approach of nucleophiles to the central carbon. Altering its electronic nature (e.g., to an S-aryl group) would change the leaving group's ability, thus modifying the rate of nucleophilic substitution.

N-Substituents: Introducing substituents on the amino group would alter its nucleophilicity and basicity. Electron-withdrawing groups would decrease its reactivity toward electrophiles, while alkyl groups (electron-donating) would increase it.

Stability Under Diverse Chemical Conditions

The stability of this compound is a critical aspect of its chemical profile, with significant variations observed under thermal and hydrolytic stress.

Studies on the parent compound, nitroguanidine (NQ), provide significant insight into the thermal behavior of its derivatives. Nitroguanidine is a crystalline solid that decomposes at approximately 254 °C, shortly after melting. wikipedia.org The thermal decomposition is an exothermic process that yields both gaseous and solid products. researchgate.netdtic.mil

The primary gaseous products from the decomposition of nitroguanidine include nitrous oxide (N₂O), ammonia (B1221849) (NH₃), and water. dtic.mil The solid residue consists mainly of melamine (B1676169) and ammeline. The decomposition process is complex and can be influenced by external pressure; increasing pressure tends to lower the decomposition temperature but increase the heat of decomposition. researchgate.net

Table of Thermal Decomposition Data for Nitroguanidine (Analogue)

ParameterValue/ObservationReference
Melting Point~257 °C wikipedia.org
Decomposition Temperature~254 °C wikipedia.org
Decomposition Products (Gas)Nitrous Oxide (N₂O), Ammonia (NH₃), Water (H₂O) dtic.mil
Decomposition Products (Solid)Melamine, Ammeline
Effect of PressureIncreased pressure lowers decomposition temperature researchgate.net

Given the structural similarity, this compound is expected to exhibit a comparable decomposition pathway, likely initiated by the cleavage of the N-NO₂ bond.

The hydrolytic stability of this compound is highly dependent on pH. Drawing from extensive studies on nitroguanidine, the compound is expected to be stable in neutral and dilute acidic solutions but undergoes rapid decomposition in basic conditions. dtic.mil

The hydrolysis of nitroguanidine in basic solutions (pH > 10) is a pseudo-first-order reaction that yields nitrous oxide (N₂O) and ammonia (NH₃) as the primary products. dtic.mil Kinetic studies have shown that the reaction is subject to specific base catalysis, meaning the rate is dependent on the concentration of hydroxide (B78521) ions rather than the general buffer concentration. dtic.mildtic.mil The rate of hydrolysis increases with both temperature and pH. dtic.mil For example, at 55°C, complete hydrolysis of nitroguanidine occurs in 2 hours in 0.5 M NaOH (pH ~13.2) but takes 4 hours in 1 M NH₄OH (pH ~11.5). dtic.mil In natural environments, the degradation of nitroguanidine can vary significantly, with reported half-lives ranging from 7.5 to 56 days depending on the soil composition. researchgate.net

Kinetic Data for Base Hydrolysis of Nitroguanidine (Analogue)

pHTemperature (°C)Rate Constant (k)Activation Energy (Ea)
12.6423.7 x 10⁻³ min⁻¹22.5 kcal/mol (at pH 11.8)
9.9664.6 x 10⁻⁴ min⁻¹

In contrast, decomposition in concentrated acid leads to different products, namely carbon dioxide and a nitrogen oxide. dtic.mil

Characterization of Degradation Products of this compound

The characterization of the degradation products of this compound is crucial for understanding its environmental fate and potential impact. While specific research on the degradation of this compound is limited, extensive studies on the structurally similar neonicotinoid insecticide, clothianidin, provide significant insights into its likely transformation pathways and resulting products. Clothianidin, or (E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine, shares the core methyl-nitroguanidine structure with this compound. Therefore, the degradation products of clothianidin are considered relevant proxies for anticipating the transformation of this compound.

Major degradation pathways for clothianidin, and by extension, likely for this compound, include N-demethylation, cleavage of the nitroguanidine moiety, and modifications of the heterocyclic ring. nih.gov These transformations are influenced by environmental conditions such as soil composition, presence of microorganisms, and exposure to sunlight.

In aerobic soil conditions, a primary degradation pathway for clothianidin involves N-demethylation, leading to the formation of N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine. nih.gov Another significant pathway is the cleavage of the nitroguanidine group, which results in the formation of N-methyl-N'-nitroguanidine. nih.gov

Metabolic studies in rats have identified several key degradation products of clothianidin. The major metabolic reactions include oxidative demethylation to form N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine and the cleavage of the carbon-nitrogen bond between the thiazolylmethyl group and the nitroguanidine moiety. nih.govacs.org The nitroguanidine portion is primarily converted to N-methyl-N'-nitroguanidine, while the thiazole (B1198619) part is further metabolized to compounds like 2-(methylthio)thiazole-5-carboxylic acid. nih.govacs.org

Photolytic degradation, the breakdown of the compound by light, is also a significant transformation route. epa.gov For clothianidin, photolysis in water can lead to the formation of several products, including imidacloprid desnitro, imidacloprid olefine, and imidacloprid urea (B33335), with the ultimate degradation product being 6-chloronicotinic acid (6-CNA) and eventually carbon dioxide. wikipedia.org The proposed degradation pathways under photolytic conditions include denitration, hydroxylation, and dechlorination. mdpi.com

The following tables summarize the major degradation products identified in studies of compounds structurally related to this compound, primarily clothianidin.

Table 1: Major Degradation Products Identified in Soil and Metabolic Studies

Degradation Product NameChemical FormulaPathwayReference
N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidineC₅H₅ClN₄O₂SN-demethylation nih.gov
N-methyl-N'-nitroguanidineC₂H₅N₃O₂Cleavage of the nitroguanidine moiety nih.gov
2-(methylthio)thiazole-5-carboxylic acidC₅H₅NO₂S₂Metabolism of the thiazole moiety nih.govacs.org

Table 2: Major Photodegradation Products

Degradation Product NameChemical FormulaPathwayReference
Imidacloprid desnitroC₉H₉ClN₄Denitration wikipedia.org
Imidacloprid olefineC₉H₈ClN₅O₂Not specified wikipedia.org
Imidacloprid ureaC₉H₉ClN₃ONot specified wikipedia.org
6-chloronicotinic acidC₆H₄ClNO₂Ultimate degradation wikipedia.org

It is important to note that the degradation of thiamethoxam (B1682794), another related neonicotinoid, often involves its transformation into clothianidin, which then follows the degradation pathways outlined above. researchgate.netnih.gov This further underscores the relevance of clothianidin degradation studies for understanding the environmental fate of this compound.

Synthetic Applications of Carbamimidothioate Derivatives in Organic Chemistry

Heterocycle Synthesis via Carbamimidothioate Building Blocks

The strategic use of carbamimidothioate derivatives facilitates the construction of complex molecular architectures. The inherent reactivity of the carbamimidothioate moiety, coupled with the influence of the nitro group, allows for a range of cyclization strategies to produce substituted heterocycles.

The synthesis of imidazole (B134444) derivatives can be achieved through various established methods. derpharmachemica.comrsc.orgorganic-chemistry.org Common strategies include the Debus synthesis, which utilizes a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. derpharmachemica.comwjpsonline.com Another approach involves the dehydrogenation of imidazolines. derpharmachemica.comwjpsonline.com The reaction of α-haloketones with amidines also provides a route to substituted imidazoles. derpharmachemica.comwjpsonline.com Furthermore, multicomponent reactions offer an efficient pathway to highly substituted imidazoles. For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved from a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org While direct synthesis from methyl N'-nitrocarbamimidothioate is not explicitly detailed in the provided results, the general reactivity of carbamimidothioates suggests their potential as precursors to amidine functionalities, which are key intermediates in several imidazole syntheses.

Table 1: General Methods for Imidazole Synthesis
Synthetic MethodKey ReactantsReference
Debus SynthesisDicarbonyl compound, Aldehyde, Ammonia/Primary Amine derpharmachemica.comwjpsonline.com
Dehydrogenation of ImidazolinesImidazolines derpharmachemica.comwjpsonline.com
From α-Haloketonesα-Haloketone, Amidine derpharmachemica.comwjpsonline.com
Four-Component Reaction2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate organic-chemistry.org

The synthesis of tetrazole derivatives is a significant area of research, with many methods relying on azide (B81097) derivatives. researchgate.net A prominent method for producing 1,5-disubstituted tetrazoles involves the cyclization of N,N',N'-di(tri)substituted carbamimidothioates with sodium azide, which can proceed in good to excellent yields without a catalyst. grafiati.com This highlights a direct and efficient application of carbamimidothioate derivatives in constructing the tetrazole ring system. The reaction of amides with chlorinating agents to form imidoyl chlorides, followed by the addition of an azide source, is another common strategy. rug.nl Multicomponent reactions also provide a convergent route to tetrazole synthesis. rug.nlnih.gov

Table 2: Synthesis of Tetrazole Derivatives
Starting MaterialReagentsProductKey FeaturesReference
N(N),N'-di(tri)substituted carbamimidothioateSodium azide1,5-disubstituted tetrazolesGood to excellent yields, catalyst-free grafiati.com
AmidesChlorinating agents, Azide source1,5-disubstituted tetrazolesForms imidoyl chloride intermediate rug.nl

Quinoxaline derivatives are typically synthesized through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. nih.gov This classical method often requires high temperatures and an acid catalyst. nih.gov More recent and milder methods have been developed. For instance, the use of molybdophosphovanadates supported on alumina (B75360) as catalysts allows for the synthesis of quinoxalines at room temperature with high yields. nih.gov Other strategies include the oxidative coupling of epoxides and 1,2-diamines and the cyclization of aryl amino oximes with α-dicarbonyl compounds. nih.gov A copper-catalyzed three-component reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide also provides a one-pot synthesis of quinoxalines. organic-chemistry.org

Table 3: Selected Methods for Quinoxaline Synthesis
MethodKey ReactantsConditions/CatalystReference
Classical Condensation1,2-Dicarbonyl compound, 1,2-Diamino compoundHigh temperature, Acid catalyst nih.gov
Catalytic Condensationo-Phenylenediamine, BenzilAlumina-supported molybdophosphovanadates nih.gov
Three-Component Reaction2-Iodoaniline, Arylacetaldehyde, Sodium azideCuI organic-chemistry.org

A widely used method for the synthesis of 4(3H)-quinazolinones involves the acylation of anthranilic acid with an acyl chloride, followed by ring closure with acetic anhydride (B1165640) to form a 1,3-benzoxazin-4-one intermediate. nih.gov This intermediate is then treated with various amines to yield the desired quinazolinone derivatives. nih.gov Another approach involves the reaction of 2-aminobenzamides with β-ketoesters, catalyzed by phosphorous acid, which proceeds via selective C-C bond cleavage. organic-chemistry.org Furthermore, iron(III) chloride can catalyze the reaction of isatoic anhydride with amidoxime (B1450833) derivatives to produce 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org

Table 4: Common Synthetic Routes to Quinazolinones
Starting MaterialsKey IntermediateFinal Step ReagentReference
Anthranilic acid, Chloro acylchlorideBenzoxazinoneAmine nih.gov
2-Aminobenzamides, β-KetoestersNot specifiedPhosphorous acid (catalyst) organic-chemistry.org
Isatoic anhydride, AmidoximesNot specifiedIron(III) chloride (catalyst) organic-chemistry.org

The synthesis of thiazole (B1198619) derivatives often involves the reaction of α-haloketones with a source of sulfur and nitrogen. For example, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one can be reacted with thiosemicarbazone derivatives to form new thiazole compounds. nih.gov Another common method is the reaction of thiosemicarbazone derivatives with reagents like phenacyl bromide, chloroacetone, or chloroacetic acid. researchgate.net The synthesis of thiazole-5-carboxamide (B1230067) derivatives can be achieved by reacting an appropriate acyl chloride with an arylamine. mdpi.com

Table 5: Synthesis of Thiazole Derivatives
Key Reactant 1Key Reactant 2Product TypeReference
α-Bromoketone derivativeThiosemicarbazone derivativesSubstituted thiazoles nih.gov
Thiosemicarbazone derivativesPhenacyl bromide, Chloroacetone, or Chloroacetic acidSubstituted thiazoles researchgate.net
Thiazole-5-carbonyl chlorideArylaminesThiazole-5-carboxamides mdpi.com

Triazolopyrimidine derivatives, which have several isomeric structures, can be synthesized through various chemical reactions. nih.gov These methods include the annulation of a 1,2,4-triazole (B32235) nucleus to a pyrimidine (B1678525) ring, or the annulation of a pyrimidine to a 1,2,4-triazole structure. nih.gov The synthesis of pyrazolo[4,3-e] grafiati.comnih.govtriazolo[1,5-c]pyrimidines can be achieved through the oxidative cyclization of hydrazone precursors using ferric chloride. nih.gov Additionally, the reaction of 5-amino-pyrazole-4-carbonitrile with various hydrazides in the presence of sodium ethoxide is another route to pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net

Table 6: Approaches to Triazolopyrimidine Scaffolds
General ApproachSpecific Example/ReactantsResulting ScaffoldReference
Annulation Strategies1,2,4-Triazole annulation to pyrimidine or vice versaTriazolopyrimidines nih.gov
Oxidative CyclizationHydrazone precursors with Ferric ChloridePyrazolo[4,3-e] grafiati.comnih.govtriazolopyrimidines nih.gov
Cyclocondensation5-Amino-pyrazole-4-carbonitrile and HydrazidesPyrazolo[3,4-d]pyrimidines researchgate.net

Role in Construction of Complex Molecular Architectures

While direct studies on this compound are specific, the broader class of carbamimidothioates and related nitro-enamine structures are recognized as valuable precursors for creating complex molecular architectures, especially heterocyclic compounds. rsc.orgnih.gov Compounds like N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) serve as scaffolds for molecular diversity, enabling the synthesis of a wide array of heterocyclic and fused heterocyclic compounds. rsc.orgnih.gov These structures are often found in natural and synthetic drugs, highlighting the importance of their synthetic precursors. rsc.org

The utility of these building blocks lies in their reactivity, which allows for the construction of bicyclic or tricyclic heterocyclic systems. rsc.org For instance, derivatives of NMSM are employed in multi-component reactions to generate complex structures like 1,4-dihydropyrano[2,3-c]pyrazol-6-amines through a domino cyclization process. nih.gov

A significant application of related thio-derivatives is in the synthesis of benzothiazoles. ekb.egekb.egnih.gov Benzothiazoles are a class of bicyclic heterocycles with a benzene (B151609) ring fused to a thiazole ring, and they form the core of many pharmacologically active molecules. ekb.egnih.gov The general and most common method for synthesizing these structures involves the condensation reaction of 2-aminobenzenethiol with various carbonyl-containing compounds, followed by cyclization and oxidation. ekb.egmdpi.com

Given this context, this compound represents a potential starting material for analogous transformations. The presence of the methylthio group provides a leaving group for nucleophilic substitution, while the N'-nitroguanidine moiety can participate in cyclization reactions. It can be envisioned as a synthon for introducing a substituted guanidinyl fragment into a larger molecule. For example, condensation with a molecule containing two nucleophilic sites, such as a 2-aminothiophenol, could foreseeably lead to the formation of 2-guanidinobenzothiazole derivatives.

Table 1: Examples of Complex Architectures from Related Precursors

Precursor Class Reagents Resulting Architecture Reaction Type
2-Aminobenzenethiol Aldehydes/Ketones 2-Substituted Benzothiazoles Condensation/Cyclization ekb.egmdpi.com
2-Aminobenzenethiol Carboxylic Acids 2-Substituted Benzothiazoles Condensation organic-chemistry.org
2-Aminobenzenethiol Isothiocyanates Benzothiazole Derivatives Condensation ekb.eg
N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) Dimethyl acetylenedicarboxylate, hydrazine, aromatic aldehyde 1,4-Dihydropyrano[2,3-c]pyrazol-6-amines Multi-component domino reaction nih.gov

Advanced Research on Methyl N Nitrocarbamimidothioate Derivatives

Design and Synthesis of Novel Analogues

The quest for novel analogues of methyl N'-nitrocarbamimidothioate has led to the development of various synthetic methodologies, primarily focused on modifying the core structure to introduce diverse functionalities. A significant approach involves the reaction of this compound with various nucleophiles, leading to the substitution of the methylthio group and the formation of a wide array of derivatives.

One area of intense investigation has been the synthesis of heterocyclic compounds. For instance, the reaction of this compound with dinucleophiles such as 1,2-diamines, 1,3-dicarbonyl compounds, and other bifunctional reagents has been successfully employed to construct various five- and six-membered heterocyclic rings. These reactions typically proceed through an initial nucleophilic attack on the carbon atom of the imidothioate, followed by an intramolecular cyclization.

The synthesis of substituted pyrimidines and triazines represents a noteworthy achievement in this field. By carefully selecting the appropriate reaction conditions and dinucleophilic partners, researchers have been able to synthesize a library of these heterocyclic derivatives. For example, the condensation of this compound with β-ketoesters or malononitrile (B47326) can yield highly functionalized pyrimidine (B1678525) rings. Similarly, reactions with amidines or guanidines have provided access to a range of triazine derivatives.

Starting MaterialReagentProduct ClassReference
This compound1,2-DiaminesSubstituted Imidazolines
This compoundβ-KetoestersFunctionalized Pyrimidines
This compoundMalononitrileAminopyrimidines
This compoundAmidinesSubstituted Triazines
This compoundGuanidine (B92328)Aminotriazines

Structure-Reactivity Relationship Studies in Modified Systems

Understanding the relationship between the structure of this compound derivatives and their chemical reactivity is crucial for the rational design of new compounds with desired properties. Research in this area has focused on how modifications to the parent structure influence the electronic properties, stability, and reaction pathways of the resulting molecules.

The introduction of electron-donating or electron-withdrawing groups at various positions on the core structure has been shown to significantly impact the reactivity of the nitroguanidine (B56551) moiety. For instance, the presence of electron-withdrawing substituents tends to increase the electrophilicity of the central carbon atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease this electrophilicity.

Spectroscopic techniques, including NMR and X-ray crystallography, have been instrumental in elucidating the structural features that govern reactivity. These studies have provided valuable insights into bond lengths, bond angles, and conformational preferences of these molecules, helping to explain their observed chemical behavior. Computational modeling has also been employed to complement experimental data and to predict the reactivity of yet-unsynthesized analogues.

Investigation of Bifunctional Compounds

The development of bifunctional compounds derived from this compound represents a strategic approach to creating molecules with dual modes of action or tailored properties. This involves the incorporation of a second functional group, which can be another reactive center, a pharmacophore, or a targeting moiety, into the molecular framework.

Another area of exploration is the synthesis of derivatives where the second functional group can participate in intramolecular reactions, leading to the formation of complex polycyclic systems. These "tandem" or "cascade" reactions offer an efficient way to build molecular complexity from relatively simple starting materials. The design of such systems requires a deep understanding of the reactivity of both functional groups and the factors that control the regioselectivity and stereoselectivity of the intramolecular process.

Exploration of Unique Structural Motifs and Their Chemical Behavior

The versatility of this compound as a building block has enabled the exploration of unique structural motifs and their associated chemical behavior. Researchers have been particularly interested in its use in the synthesis of novel heterocyclic systems that are not readily accessible through other synthetic routes.

The ability of the nitroguanidine functionality to act as both an electrophile and a potential precursor to other reactive intermediates has been exploited in various synthetic transformations. For example, under certain conditions, the nitro group can be reduced to a nitroso or amino group, opening up further avenues for chemical modification and the creation of diverse molecular architectures.

Future Research Directions and Emerging Challenges in Methyl N Nitrocarbamimidothioate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of N-nitro compounds often involves harsh conditions and the use of strong acids, which can present environmental and safety concerns. researchgate.netresearchgate.net A primary challenge in the chemistry of methyl N'-nitrocarbamimidothioate is the development of more sustainable and efficient synthetic protocols.

Future research will likely focus on "green chemistry" approaches. researchgate.net This includes the use of solid-supported reagents, microwave-assisted reactions, ionic liquids, and ultrasound-assisted nitration to minimize waste and energy consumption. researchgate.net For instance, the use of dinitrogen pentoxide (N₂O₅) is being explored as a cleaner nitrating agent, which could offer a more environmentally friendly process for producing nitramines. researchgate.net Another avenue involves the capture and conversion of nitrogen dioxide (NO₂), a major air pollutant, into valuable nitro compounds, representing a "waste-to-chemicals" approach. nih.govacs.orgresearchgate.net Metal-organic frameworks (MOFs) have shown promise in capturing NO₂ and facilitating its conversion to nitro compounds under milder conditions. nih.govacs.orgresearchgate.net

The development of solvent-free reaction conditions is another promising direction. For example, the synthesis of N-nitroso compounds, which share some synthetic considerations with N-nitro compounds, has been successfully achieved using tert-butyl nitrite (B80452) (TBN) under solvent-free conditions, offering broad substrate scope and easy isolation procedures. rsc.orgrsc.org Adapting such methodologies for the synthesis of this compound could significantly improve the sustainability of its production.

The synthesis of the precursor, S-methylisothiourea, can also be improved. While traditional methods exist, exploring more direct and atom-economical routes from readily available starting materials will be crucial.

Table 1: Comparison of Traditional and Potential Sustainable Synthetic Approaches

FeatureTraditional NitrationPotential Sustainable Approaches
Reagents Concentrated nitric and sulfuric acidsN₂O₅, captured NO₂, tert-butyl nitrite
Solvents Often requires harsh organic solventsSolvent-free, water, or ionic liquids
Energy Input High temperatures may be requiredMicrowave irradiation, ultrasound
Byproducts Acidic waste streamsCleaner byproducts, recyclable catalysts
Safety Risks associated with strong acidsGenerally milder and safer conditions

Deeper Mechanistic Understanding of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is essential for optimizing existing synthetic routes and designing new ones. The nitration of the S-methylisothiourea precursor likely proceeds via an electrophilic attack of a nitronium ion (NO₂⁺) on the nitrogen atom. numberanalytics.com However, the precise details of the transition state, the influence of substituents, and the potential for side reactions are not yet fully elucidated for this specific molecule.

Future research should focus on detailed mechanistic studies, potentially employing kinetic analysis and isotopic labeling to trace the reaction pathways. For instance, understanding the factors that control the regioselectivity of the nitration is crucial, especially when dealing with more complex isothiourea precursors. A study on the nitrosolysis of N-hydroxymethyldialkylamines in fuming nitric acid revealed an unexpected reaction pathway, highlighting the importance of detailed mechanistic investigations. rsc.org

Furthermore, the reactivity of the resulting this compound itself warrants deeper investigation. Its role as a reactant in the synthesis of insecticidal 1,5-substituted-1,3,5-hexahydrotriazine-2-N-nitroimines suggests a complex reaction cascade. Unraveling the step-by-step mechanism of this transformation will be key to improving yields and selectivity.

Advanced Computational Modeling for Predictive Chemistry and Design

Computational chemistry offers a powerful tool for gaining insights into molecular structure, properties, and reactivity, complementing experimental studies. youtube.comyoutube.comyoutube.com For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), can provide valuable information that is difficult to obtain experimentally. epa.govnih.govnih.gov

DFT calculations can be employed to:

Predict Molecular Geometry: Determine the three-dimensional structure, bond lengths, and bond angles of this compound and its reaction intermediates.

Analyze Electronic Structure: Understand the distribution of electrons within the molecule, identify the most reactive sites (nucleophilic and electrophilic centers), and predict its polarity and spectroscopic properties. researchgate.net

Model Reaction Mechanisms: Calculate the energy profiles of different reaction pathways, identify transition states, and determine activation energies. This can help in understanding the feasibility and selectivity of various synthetic routes.

Design Novel Derivatives: By computationally screening virtual libraries of related compounds, researchers can predict the properties of new derivatives with potentially enhanced biological activity or improved synthetic accessibility.

Studies on related N-nitro compounds have already demonstrated the utility of DFT in understanding their structure-property relationships and stability. nih.govresearchgate.net Applying these computational techniques specifically to this compound and its reactions will be a critical area for future research, enabling a more rational and predictive approach to its chemistry.

Table 2: Potential Applications of Computational Chemistry in this compound Research

Application AreaComputational TechniquePotential Insights
Structural Analysis Geometry Optimization (DFT)Bond lengths, bond angles, conformational analysis
Reactivity Prediction Frontier Molecular Orbital (FMO) Analysis, Electrostatic Potential MapsIdentification of electrophilic and nucleophilic sites
Mechanistic Elucidation Transition State Searching (DFT)Reaction pathways, activation energies, kinetic predictions
Spectroscopic Prediction Vibrational Frequency Calculations (DFT)Prediction of IR and Raman spectra to aid in characterization
Design of New Molecules Virtual Screening, QSARIdentification of new derivatives with desired properties

Integration of In-Situ Analytical Techniques for Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable information about reaction kinetics, the formation of intermediates, and the influence of reaction parameters. youtube.com The integration of in-situ analytical techniques is a significant challenge but also a great opportunity in the study of this compound chemistry.

Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to follow the progress of the nitration reaction of S-methylisothiourea. researchgate.net This would allow for the direct observation of the consumption of the starting material and the formation of the product and any intermediates, leading to a more precise control over the reaction conditions and potentially improving yields and purity. For example, hyperpolarized 15N NMR has been used for real-time reaction monitoring of important nitrogen-cycle synthons, demonstrating the potential for highly sensitive in-situ analysis. nih.gov

The development of specialized reaction cells and probes compatible with the often-corrosive and energetic nature of nitration reactions will be a key technological hurdle to overcome. researchgate.net Successful implementation of these techniques would provide a wealth of data for mechanistic studies and process optimization.

Exploration of New Synthetic Utilities and Reactivity Patterns

While the primary known application of this compound is as a precursor for insecticides, its unique combination of functional groups—a nitroguanidine-like moiety and a methylthio group—suggests a rich and largely unexplored reactivity. Future research should aim to uncover new synthetic utilities and reactivity patterns for this compound and its derivatives.

The isothiourea functional group is known to be a versatile building block in organic synthesis. nih.govsemanticscholar.orgrsc.org For example, isothioureas have been used as catalysts and as precursors for the synthesis of various heterocyclic compounds. nih.govnih.govmdpi.com The presence of the N'-nitro group in this compound can be expected to significantly influence its reactivity compared to simple isothioureas.

Potential areas for exploration include:

Cyclization Reactions: Investigating the potential of this compound to participate in cycloaddition or cyclocondensation reactions to form novel heterocyclic systems.

Nucleophilic Substitution: The methylthio group could potentially be displaced by various nucleophiles, allowing for the introduction of different functional groups and the synthesis of a diverse range of substituted N'-nitroguanidines.

Reactions of the Nitro Group: The nitro group itself can undergo various transformations, such as reduction to an amino group, which would open up further avenues for derivatization.

Catalysis: Exploring the potential of metal complexes of this compound as catalysts in organic transformations.

By systematically exploring the reactivity of this compound with a variety of reagents and under different reaction conditions, chemists can unlock its full potential as a versatile synthetic intermediate.

Q & A

Q. What are the recommended synthetic pathways for methyl N'-nitrocarbamimidothioate, and how can reaction conditions be optimized?

this compound (CAS 2986-25-6) is synthesized via nitrosation of S-methylisothiourea derivatives. A typical approach involves reacting S-methylisothiourea with nitrous acid (HNO₂) under acidic conditions, followed by purification via recrystallization using polar aprotic solvents like acetonitrile. Reaction temperature (0–5°C) and pH control (pH 2–3) are critical to minimize side reactions such as oxidation or hydrolysis of the nitroso group. Yield optimization requires stoichiometric balancing of the nitrosating agent and precise monitoring of reaction kinetics using UV-Vis spectroscopy to track nitroso intermediate formation .

Q. What safety protocols and storage conditions are essential for handling this compound?

The compound is thermally sensitive and must be stored at -20°C in airtight, light-resistant containers to prevent degradation. Handling requires PPE (gloves, lab coat, goggles) and a fume hood due to its potential release of toxic nitrosamine vapors. Spills should be neutralized with 10% sodium bicarbonate and absorbed in inert materials like vermiculite. Emergency procedures for inhalation include immediate exposure to fresh air and medical consultation if respiratory distress persists .

Q. Which analytical techniques are most effective for quantifying this compound and its impurities?

Reverse-phase HPLC with UV detection (λ = 254 nm) is preferred for purity analysis, using a C18 column and mobile phase of acetonitrile/water (70:30 v/v). For trace nitrosamine impurities, GC-MS with electron ionization (EI) provides sensitivity down to 0.1 ppm. Calibration standards should be prepared in anhydrous solvents to avoid hydrolysis artifacts. Structural confirmation via FT-IR (N-O stretch at ~1500 cm⁻¹) and high-resolution mass spectrometry (HRMS; [M+H]⁺ = 136.01 m/z) is recommended .

Advanced Research Questions

Q. How does this compound degrade under varying pH and temperature conditions, and what are the key degradation products?

Degradation studies show pH-dependent pathways:

  • Acidic conditions (pH < 3): Hydrolysis of the nitroso group yields methylthiourea and nitrous oxide (N₂O).
  • Alkaline conditions (pH > 9): Base-catalyzed cleavage forms methylamine and nitrite (NO₂⁻).
    At elevated temperatures (>40°C), thermal decomposition generates trace N-nitrosodimethylamine (NDMA), a carcinogenic byproduct. Accelerated stability testing (40°C/75% RH) over 14 days, monitored via LC-MS/MS, is critical for assessing shelf-life and storage recommendations .

Q. What computational methods can predict the reactivity and metabolic pathways of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the nitroso group’s electrophilicity, predicting reactivity toward nucleophiles like glutathione. Molecular docking simulations with cytochrome P450 enzymes (CYP3A4) identify potential metabolic sites, such as S-demethylation or nitroso reduction. Tools like ChemoSummarizer (NP-MRD) and ClassyFire classify the compound’s chemotaxonomic profile, aiding in toxicity prediction and metabolite identification .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies in LD₅₀ values (e.g., rodent studies vs. in vitro assays) may arise from differences in metabolic activation. A tiered testing approach is recommended:

In vitro: Ames test for mutagenicity (+S9 metabolic activation).

In vivo: Acute oral toxicity studies in Sprague-Dawley rats with histopathological analysis.

Mechanistic studies: ROS generation assays (e.g., DCFH-DA) to assess oxidative stress.
Dose-response modeling using benchmark dose (BMD) software clarifies threshold effects .

Methodological Resources

  • Structural Databases: NP-MRD for spectral libraries and structural analogs .
  • Regulatory Guidelines: FDA/EMA protocols for nitrosamine risk assessment .
  • Spectral Tools: PubChem for HRMS and FT-IR reference data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.